![molecular formula C11H22N2O2 B12273020 tert-butyl N-[(azetidin-3-yl)methyl]-N-ethylcarbamate](/img/structure/B12273020.png)
tert-butyl N-[(azetidin-3-yl)methyl]-N-ethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[(azetidin-3-yl)methyl]-N-ethylcarbamate: is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(azetidin-3-yl)methyl]-N-ethylcarbamate typically involves the reaction of azetidine derivatives with tert-butyl chloroformate and ethylamine. The reaction is usually carried out under inert atmosphere conditions to prevent unwanted side reactions. The general reaction scheme is as follows:
Starting Materials: Azetidine, tert-butyl chloroformate, ethylamine.
Reaction Conditions: Inert atmosphere (e.g., nitrogen or argon), room temperature to moderate heating, and an appropriate solvent such as dichloromethane or tetrahydrofuran.
Procedure: The azetidine derivative is first reacted with tert-butyl chloroformate to form the tert-butyl carbamate intermediate. This intermediate is then treated with ethylamine to yield the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[(azetidin-3-yl)methyl]-N-ethylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry solvents such as ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions can be conducted in polar aprotic solvents like dimethylformamide or acetonitrile.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can produce a variety of functionalized azetidine compounds.
Scientific Research Applications
Chemistry: tert-Butyl N-[(azetidin-3-yl)methyl]-N-ethylcarbamate is used as a building block in organic synthesis. Its unique structure allows for the creation of diverse chemical entities, making it valuable in the development of new synthetic methodologies.
Biology: In biological research, this compound is utilized in the synthesis of bioactive molecules. It serves as a precursor for the development of enzyme inhibitors and receptor ligands, which are essential tools in studying biological pathways and mechanisms.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of pharmaceutical agents. Its derivatives have been explored for their antimicrobial, antitumor, and neuroprotective activities.
Industry: In the industrial sector, this compound is employed in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl N-[(azetidin-3-yl)methyl]-N-ethylcarbamate involves its interaction with specific molecular targets. The azetidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins and enzymes, modulating their activity. The compound may also act as a prodrug, undergoing metabolic activation to release active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- tert-Butyl (2-(azetidin-3-yl)ethyl)carbamate hydrochloride
- tert-Butyl azetidin-3-yl(methyl)carbamate
- tert-Butyl 3-(2-oxoethyl)azetidine-1-carboxylate
- tert-Butyl 4-(azetidin-3-yl)piperidine-1-carboxylate
Comparison: tert-Butyl N-[(azetidin-3-yl)methyl]-N-ethylcarbamate is unique due to the presence of both the azetidine ring and the tert-butyl carbamate moiety. This combination imparts distinct reactivity and stability compared to other similar compounds. For instance, tert-butyl azetidin-3-yl(methyl)carbamate lacks the ethyl group, which can influence its chemical behavior and biological activity. Similarly, tert-butyl 4-(azetidin-3-yl)piperidine-1-carboxylate contains a piperidine ring, which alters its structural and functional properties.
Properties
Molecular Formula |
C11H22N2O2 |
|---|---|
Molecular Weight |
214.30 g/mol |
IUPAC Name |
tert-butyl N-(azetidin-3-ylmethyl)-N-ethylcarbamate |
InChI |
InChI=1S/C11H22N2O2/c1-5-13(8-9-6-12-7-9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3 |
InChI Key |
CJSMMWNLSKFGJL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1CNC1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


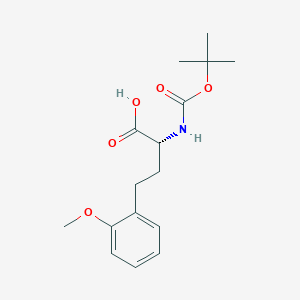
![1-{4-[(1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-(pyridin-2-yl)piperazine](/img/structure/B12272940.png)
![(2Z)-2-[(3,4-difluorophenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B12272941.png)
![9-Benzyl-7-oxo-9-aza-bicyclo[3.3.1]nonane-3-carboxylic acid methyl ester](/img/structure/B12272943.png)
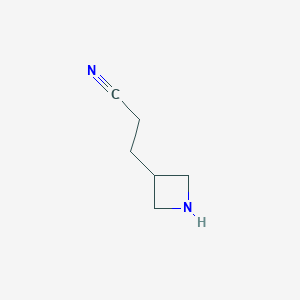
![6-chloro-2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole](/img/structure/B12272947.png)
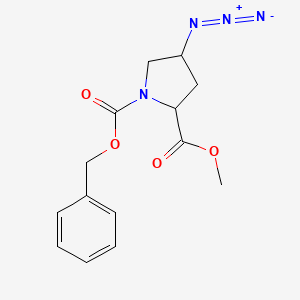
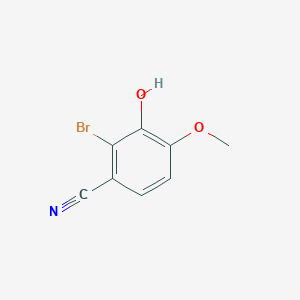
![4-chloro-1-{[1-(diphenylmethyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B12272959.png)
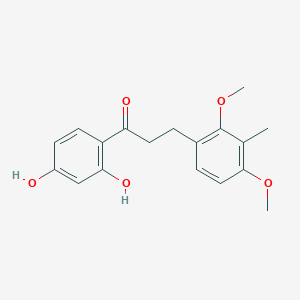

![[2-(4,6-Dichloro-pyrimidin-5-yl)-ethyl]-(4-methoxy-benzyl)-amine](/img/structure/B12272971.png)
![Methyl 2-{2-[(5,7-dichloroquinazolin-4-yl)sulfanyl]acetamido}benzoate](/img/structure/B12272972.png)
![3-(4-methanesulfonylphenyl)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}propanamide](/img/structure/B12272997.png)
